Product packaging for 7-Chloro-3-isopropyl-2-methylquinolin-4-ol(Cat. No.:)

7-Chloro-3-isopropyl-2-methylquinolin-4-ol

Cat. No.: B11877974
M. Wt: 235.71 g/mol
InChI Key: SUYDJTQZGUVRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-3-isopropyl-2-methylquinolin-4-ol ( 1707392-93-5) is an organic compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . This quinolin-4-ol derivative is characterized by a hydroxyl group at the 4-position, a chlorine atom at the 7-position, an isopropyl group at the 3-position, and a methyl group at the 2-position of the quinoline ring system, as defined by its SMILES code OC1=C(C(C)C)C(C)=NC2=CC(Cl)=CC=C12 . As a building block in medicinal chemistry, this compound's specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules. Quinoline derivatives are extensively investigated for their diverse biological activities and applications in pharmaceutical development. Researchers utilize this compound strictly for laboratory research purposes. It is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures are essential. The product is typically stored under recommended cold-chain conditions to preserve stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClNO B11877974 7-Chloro-3-isopropyl-2-methylquinolin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

7-chloro-2-methyl-3-propan-2-yl-1H-quinolin-4-one

InChI

InChI=1S/C13H14ClNO/c1-7(2)12-8(3)15-11-6-9(14)4-5-10(11)13(12)16/h4-7H,1-3H3,(H,15,16)

InChI Key

SUYDJTQZGUVRPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(N1)C=C(C=C2)Cl)C(C)C

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol and Its Analogs

Established Synthetic Routes to the Quinoline (B57606) Nucleus

The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in heterocyclic chemistry. iipseries.org Its synthesis has been a subject of extensive research for over a century, leading to a variety of named reactions that have become fundamental in the organic chemist's toolkit. iipseries.orgmdpi.com

Classical Cyclization Reactions

Several classical methods for quinoline synthesis, many discovered in the late 19th century, remain widely used due to their reliability and versatility. organicreactions.orgjptcp.com These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. jptcp.com

Conrad–Limpach–Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (Conrad-Limpach conditions) or 2-hydroxyquinolines (Knorr conditions). wikipedia.org The Conrad-Limpach pathway, which proceeds via a Schiff base intermediate at moderate temperatures, is particularly relevant for synthesizing 4-hydroxyquinoline (B1666331) derivatives. jptcp.comwikipedia.orgscribd.com

Gould–Jacobs Reaction: This is a highly effective method for preparing 4-hydroxyquinoline derivatives. wikiwand.comwikipedia.org The synthesis begins with the condensation of an aniline (B41778) with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikiwand.comablelab.eu Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core. wikiwand.comdrugfuture.com

Friedländer Synthesis: This reaction provides a direct route to substituted quinolines by the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgjk-sci.comresearchgate.net Its operational simplicity and the ready availability of starting materials make it a valuable method. jk-sci.com

Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction uses isatin (B1672199) (or its derivatives) as the starting material instead of a 2-aminoaryl aldehyde/ketone. wikipedia.orgnih.gov Isatin is first opened under basic conditions to form an isatoic acid intermediate, which then condenses with a carbonyl compound to yield quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netijsr.net

Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. wikipedia.org In its archetypal form, aniline is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself. wikipedia.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.orgwordpress.com

Modern Catalytic and Metal-Free Approaches

While classical methods are robust, they often require harsh conditions, such as high temperatures and strong acids. mdpi.comnih.gov Modern research has focused on developing milder and more efficient protocols.

Catalytic Approaches: Transition-metal catalysts, particularly those based on palladium, copper, rhodium, and cobalt, have been employed to facilitate quinoline synthesis through C-H activation and cross-coupling reactions. mdpi.comresearchgate.net These methods can offer higher efficiency and broader functional group tolerance. mdpi.commdpi.com Nanocatalysts are also emerging as a green alternative, providing high yields, shorter reaction times, and the potential for catalyst recycling. acs.orgnih.gov

Metal-Free Approaches: In a push towards more environmentally benign chemistry, several metal-free synthetic routes have been developed. nih.gov These can involve the use of iodine catalysis, ionic liquids as recyclable solvents or catalysts, or microwave irradiation to increase reaction efficiency and reduce reaction times. mdpi.comnih.gov For instance, variations on the Skraup and Friedländer reactions have been successfully implemented using microwave irradiation or ionic liquid media. mdpi.commdpi.com Oxidative cyclization and radical-promoted reactions represent other innovative metal-free strategies. mdpi.comfrontiersin.orgacs.org

Strategies for Introducing Specific Substituents: 7-Chloro, 3-Isopropyl, 2-Methyl, and 4-Hydroxyl Groups

The synthesis of the specifically substituted 7-Chloro-3-isopropyl-2-methylquinolin-4-ol is most logically achieved by incorporating the required substituents into the starting materials of a classical cyclization reaction designed to produce a 4-hydroxyquinoline nucleus, such as the Conrad-Limpach or Gould-Jacobs reactions.

Synthetic Pathways for 7-Chloroquinolines

The introduction of the chlorine atom at the 7-position of the quinoline ring is typically accomplished by starting with a correspondingly substituted aniline. For the target molecule, the required precursor would be 3-chloroaniline . When this aniline undergoes a cyclization reaction like the Conrad-Limpach or Gould-Jacobs, the chlorine atom remains at its position, resulting in a 7-chloro-substituted quinoline product. This is a common and direct strategy for producing a wide array of 7-chloroquinoline (B30040) derivatives, including the crucial antimalarial precursor 4,7-dichloroquinoline (B193633). durham.ac.ukresearchgate.net

Introduction of Alkyl Moieties at C-2 and C-3 Positions

The methyl group at the C-2 position and the isopropyl group at the C-3 position are introduced via the second reactant in the cyclization reaction. In a Conrad-Limpach type synthesis, this reactant is a β-ketoester. To achieve the desired 2-methyl and 3-isopropyl substitution pattern on the final 4-hydroxyquinoline product, the required starting material would be ethyl 2-isopropylacetoacetate (also known as ethyl 2-isopropyl-3-oxobutanoate).

Derivatization of the C-4 Position (e.g., from 4-chloro intermediates)

The 4-hydroxyl group is a direct outcome of syntheses like the Conrad-Limpach and Gould-Jacobs reactions, which yield 4-hydroxyquinolines (or their 4-quinolone tautomers). wikipedia.orgscribd.com Therefore, by choosing the appropriate aniline and β-ketoester as described above, the 4-hydroxy group is formed concurrently with the heterocyclic ring.

An alternative, albeit more circuitous, route involves the synthesis of a 4-chloroquinoline (B167314) intermediate, which can then be converted to the 4-hydroxy derivative. For instance, one could synthesize 4,7-dichloro-3-isopropyl-2-methylquinoline. The chlorine atom at the C-4 position is significantly more reactive towards nucleophilic substitution than the one at C-7. researchgate.netscholaris.ca Hydrolysis of this 4-chloro group, typically under basic conditions, would yield the desired this compound. This approach is particularly useful when the 4-chloro intermediate is readily accessible or required for other transformations. durham.ac.uk

Advances in Environmentally Conscious Quinoline Synthesis

The synthesis of quinoline and its derivatives, foundational structures in medicinal chemistry, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant solvent waste. ijpsjournal.com In response to growing environmental concerns, a paradigm shift towards sustainable chemistry has spurred the development of greener synthetic protocols. ijpsjournal.comresearchgate.net These modern approaches prioritize the minimization of waste, energy consumption, and the use of toxic substances, aligning with the core tenets of green chemistry. researchgate.net

Application of Green Chemistry Principles (e.g., Ultrasound, Solvent-Free Conditions)

Among the most impactful green methodologies are those that eliminate the need for conventional organic solvents and employ alternative energy sources to drive chemical reactions. ijpsjournal.com Solvent-free reactions and ultrasound irradiation, in particular, have emerged as powerful tools for the eco-friendly synthesis of quinoline analogs, offering benefits such as reduced reaction times, increased yields, and simplified workup procedures. jocpr.comnih.gov

Solvent-Free Synthesis

Carrying out reactions in the absence of a solvent medium, or "neat," is a cornerstone of green synthesis. This approach directly addresses the environmental impact of volatile organic compounds (VOCs) by eliminating them from the reaction process. jocpr.com Several studies have demonstrated the successful synthesis of polysubstituted quinolines under solvent-free conditions, often facilitated by a catalyst.

The Friedländer annulation, a classic and versatile method for quinoline synthesis, has been adapted to solvent-free protocols with considerable success. oup.comresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. eurekaselect.com Researchers have reported the use of various catalysts to promote this transformation under solvent-free and thermal heating conditions. For instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) has been shown to be an efficient catalyst for the Friedländer synthesis of a variety of polysubstituted quinolines at room temperature, affording excellent yields and high purity without the need for chromatographic separation. oup.com Another approach utilized silica-supported phosphorus pentoxide (P₂O₅/SiO₂) at 80°C, achieving high yields in short reaction times. researchgate.net Bismuth(III) chloride (BiCl₃) has also been employed effectively under solvent-free thermal conditions. eurekaselect.com

These catalyst-driven, solvent-free methods not only prevent pollution associated with solvent use but also offer advantages in terms of operational simplicity, reduced reaction times, and ease of product isolation. oup.com

Table 1: Comparison of Catalysts in Solvent-Free Friedländer Synthesis of Quinolines
CatalystTemperatureKey AdvantagesReference
SnCl₂·2H₂ORoom TemperatureSimple, efficient, short reaction time, excellent yields, avoids hazardous acids/bases. oup.com
P₂O₅/SiO₂80 °CGood to high yields, short reaction times. researchgate.net
BiCl₃Thermal HeatingReadily prepares poly-substituted quinolines in excellent yields. eurekaselect.com
None (Catalyst-Free)110 °CAvoids catalysts and environmentally destructive organic solvents. jocpr.com

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation as an alternative energy source in organic synthesis has gained significant traction. nih.gov This technique, known as sonochemistry, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. ijpsjournal.comnih.gov

Ultrasound-assisted synthesis of quinoline derivatives has been shown to offer substantial advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and milder operating conditions. nih.gov This method is considered environmentally friendly due to its high energy efficiency. ijpsjournal.comsemanticscholar.org

One notable application involves a one-pot, three-component reaction of an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in water, using SnCl₂·2H₂O as a precatalyst under ultrasound irradiation. This approach successfully yielded 2-substituted quinolines in good yields. nih.govresearchgate.net The use of water as a solvent further enhances the green credentials of this protocol. nih.gov Another study detailed the synthesis of hybrid quinoline-imidazole derivatives, where ultrasound irradiation significantly shortened reaction times and improved yields for the N-alkylation step compared to conventional thermal heating. nih.govrsc.org These examples underscore the potential of ultrasound as a tool for clean and efficient synthesis in medicinal chemistry. nih.gov

Table 2: Benefits of Ultrasound Irradiation in Quinoline Synthesis
Synthetic ApproachKey Benefits of UltrasoundReference
3-Component Synthesis of 2-Substituted Quinolines in WaterRapid, one-pot synthesis with good yields. nih.govresearchgate.net
Synthesis of Hybrid Quinoline-Imidazole DerivativesReduced reaction time, increased energy efficiency, higher yields compared to thermal heating. nih.govrsc.org
General Wittig Reactions for 3-Substituted QuinolonesHigh reaction rates, better yields, high product purity, cost-effective. semanticscholar.org

The integration of green chemistry principles, such as solvent-free reactions and ultrasound assistance, is revolutionizing the synthesis of quinoline and its analogs. These methodologies not only mitigate the environmental impact of chemical manufacturing but also frequently provide superior synthetic efficiency, paving the way for more sustainable drug discovery and development processes. ijpsjournal.com

Structure Activity Relationship Sar Studies of 7 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol Derivatives

Role of the 7-Chloro Substituent in Modulating Biological Activity

The presence of a halogen, particularly chlorine, at the 7-position of the quinoline (B57606) ring is a hallmark of many potent antimalarial drugs, most notably chloroquine (B1663885). scielo.br Extensive research has established that this substituent is not merely a placeholder but plays a crucial role in the molecule's interaction with its biological targets and its pharmacokinetic profile.

Electronic and Steric Influences on Target Binding

The 7-chloro substituent exerts significant electronic and steric effects that modulate the biological activity of the quinoline core. As a halogen, chlorine is an electron-withdrawing group, which influences the electron density of the entire heterocyclic ring system. This electronic modification is critical for the mechanism of action in many 7-chloroquinoline (B30040) derivatives. For instance, in the context of antimalarial activity, the electron-withdrawing nature of the 7-chloro group is believed to be essential for the drug's ability to interfere with heme polymerization in the parasite's food vacuole. scielo.br The altered electronic landscape of the quinoline ring system facilitates binding interactions with biological macromolecules like proteins or DNA. tandfonline.comresearchgate.net

Studies on various 7-chloroquinoline derivatives have demonstrated that this substituent is key to their cytotoxic effects against cancer cell lines and their antimicrobial activities. semanticscholar.orgnih.gov The consensus model for many biologically active quinolines requires a small, electron-withdrawing group at this position, with chlorine or a trifluoromethyl group being common choices. nih.gov Modifications at this position often lead to a significant decrease or complete loss of potency, underscoring its importance in target binding. nih.gov

The steric contribution, while less pronounced than its electronic influence due to the relatively small size of the chlorine atom, is also a factor. It helps to properly orient the molecule within the binding site of a target protein or receptor, ensuring optimal interaction.

Contribution of the 3-Isopropyl Group to Pharmacological Profiles

Substitution at the 3-position of the quinoline ring can dramatically influence the compound's pharmacological properties. The introduction of a bulky, lipophilic group like isopropyl can impose significant conformational constraints and create specific steric interactions that are crucial for potency and selectivity.

Conformational Preferences and Steric Interactions within Binding Pockets

The isopropyl group is significantly larger than a hydrogen atom and its presence at the C3 position introduces steric hindrance. This bulkiness can restrict the rotation of adjacent bonds and lock the molecule into a more limited set of preferred conformations. unina.it This conformational restriction can be advantageous, as it reduces the entropic penalty paid upon binding to a receptor, potentially increasing binding affinity. researchgate.net

When a ligand binds to its receptor, it must adopt a specific three-dimensional shape to fit snugly into the binding pocket. The steric bulk of the 3-isopropyl group can act as a "conformational anchor," ensuring the quinoline derivative presents the correct orientation for optimal interaction with amino acid residues in the binding site. researchgate.netnih.gov Conversely, an unfavorably positioned bulky group can lead to steric clashes with the receptor, preventing binding and abolishing biological activity. core.ac.uk Therefore, the presence and size of the substituent at position 3 are critical for achieving shape complementarity between the ligand and its target. unina.it

Influence on Receptor Selectivity and Potency

The steric and electronic properties of the 3-isopropyl group can be pivotal in determining the compound's receptor selectivity and potency. SAR studies on different classes of quinoline derivatives have highlighted the critical nature of substitution at the C3 position. For example, in a series of 4-aminoquinoline (B48711) derivatives investigated as α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be an "absolute need" for high potency and selectivity. researchgate.net

The isopropyl group, being non-polar and bulky, will favor interactions with hydrophobic pockets in a receptor. This can drive selectivity for receptors that have appropriately sized hydrophobic regions adjacent to the main binding site. By modifying the size and nature of the substituent at this position, it is possible to fine-tune the compound's affinity for different receptor subtypes. Research on other quinoline-based compounds has shown that incorporating various groups at position 3 can be beneficial for increasing binding affinity to specific targets, such as the NK-3 receptor. researchgate.net

Compound SeriesRole of C3-SubstituentImpact on ActivityReference
4-Aminoquinolines Essential for activityA substituent at C3 was an "absolute need" for α2C-adrenoceptor antagonist potency and selectivity. researchgate.net
Quinoline Carboxylic Acids Crucial for activityA carboxylic acid group at position 3 was found to be crucial for IGF receptor inhibitory activity. orientjchem.org
General Quinolines Modulates affinityIncorporation of various groups at position 3 was beneficial for NK-3 receptor binding affinity. researchgate.net

This table provides examples from the literature where substitution at the 3-position of the quinoline ring is critical for biological activity.

Effects of the 2-Methyl Group on Structure-Activity Relationships

In some contexts, the 2-methyl group can also play a role in metabolic stability. It may block a potential site of oxidative metabolism, thereby increasing the compound's half-life in the body. The electronic effect of the methyl group is that of a weak electron-donating group, which can subtly modulate the reactivity and binding characteristics of the quinoline system. While often not as critical as substituents at the 3 or 7-positions, the 2-methyl group is an important modulator of the fine-tuning of a compound's biological activity and pharmacokinetic profile. rsc.orgbiointerfaceresearch.com

Fine-Tuning of Molecular Recognition and Efficacy

The 7-chloro group is a common feature in many biologically active quinolines, often enhancing potency. For instance, in the context of antimalarial 4-aminoquinolines, the 7-chloro substituent is considered optimal for activity. pharmacy180.com This electron-withdrawing group can influence the pKa of the quinoline nitrogen, which may affect the compound's accumulation in acidic cellular compartments, a crucial factor for its antimalarial action. researchgate.net

The substituents at the 2 and 3 positions also significantly impact the molecule's properties. A 2-methyl group , as seen in the parent compound, can influence the planarity of the quinoline ring and provide steric bulk that may either be favorable or unfavorable for binding to a specific receptor pocket. In some antimalarial contexts, a methyl group at position 3 has been shown to reduce activity, suggesting that this position is sensitive to steric hindrance. pharmacy180.com The 3-isopropyl group introduces a bulky, lipophilic moiety which can enhance binding to hydrophobic pockets within a target protein. The size and shape of this alkyl group are critical for optimizing van der Waals interactions.

The following interactive table summarizes the general effects of substitutions on the quinoline ring based on findings from related compounds.

PositionSubstituentGeneral Effect on ActivityReference Compound Class
7ChloroGenerally enhances potency4-Aminoquinolines pharmacy180.comresearchgate.net
3MethylCan reduce activity4-Aminoquinolines pharmacy180.com
3IsopropylMay enhance binding to hydrophobic pocketsGeneral SAR principle
2MethylInfluences planarity and steric interactionsGeneral SAR principle
4HydroxylEnhances affinity for certain receptors5-HT3 Receptor Antagonists nih.gov, δ Opioid Agonists nih.gov

Significance of the 4-Hydroxyl Moiety for Target Interaction

The 4-hydroxyl group is a key functional group that plays a multifaceted role in the interaction of 7-Chloro-3-isopropyl-2-methylquinolin-4-ol with its biological targets. Its ability to participate in hydrogen bonding and its potential for tautomerism are central to its function.

Hydrogen Bonding Networks and Tautomeric Considerations

The 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in a receptor's binding site. This directional bonding is fundamental for the high-affinity and specificity of a ligand. For example, in a series of 4-hydroxy-3-quinolinecarboxylic acid derivatives, the 4-hydroxy substitution was found to enhance affinity for 5-HT3 receptors. nih.gov Similarly, quinolinomorphinan-4-ol derivatives with a 4-hydroxy group displayed potent agonist activity at the δ opioid receptor. nih.gov

Furthermore, the 4-hydroxyl group of the quinolin-4-ol system can exist in equilibrium with its keto tautomer, the quinolin-4(1H)-one. This keto-enol tautomerism can be critical for biological activity, as the two forms have different hydrogen bonding capabilities and electronic properties. The predominance of one tautomer over the other can be influenced by the solvent environment and the specific interactions within the receptor binding pocket. Studies on related 7-chloro-4-aminoquinolines have considered the analogous amino-imino tautomerism, highlighting the importance of such isomeric forms in molecular modeling and predicting biological activity. nih.gov The ability of the molecule to adopt a specific tautomeric form upon binding can be a key determinant of its pharmacological effect.

Functional Importance for Receptor Agonism or Antagonism

As an agonist , the 4-hydroxyl group might stabilize a conformational change in the receptor that is necessary for signal transduction. The hydrogen bonds formed by this group could act as a "molecular switch," locking the receptor in its active state. The potent agonist activity of 4-hydroxy-substituted quinolinomorphinans at the δ opioid receptor supports this role. nih.gov

Conversely, as an antagonist , the 4-hydroxyl group could form strong hydrogen bonds that anchor the ligand in the binding site without inducing the conformational change required for activation. This would effectively block the binding of the endogenous agonist. The development of 4-hydroxy-3-quinolinecarboxylic acid derivatives as 5-HT3 receptor antagonists provides an example of this functional outcome. nih.gov

The following table presents data on related 4-hydroxyquinoline (B1666331) derivatives, illustrating the influence of the 4-hydroxyl group on receptor affinity and function.

Compound ClassReceptor TargetObserved Effect of 4-OH GroupFunctional Outcome
4-Hydroxy-3-quinolinecarboxylic acid derivatives5-HT3 ReceptorEnhanced affinity nih.govAntagonism nih.gov
Quinolinomorphinan-4-ol derivativesδ Opioid ReceptorPotent activity nih.govAgonism nih.gov

Mechanistic Investigations of 7 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol Biological Actions

Molecular Target Identification and Characterization

Understanding the biological effects of a compound necessitates the identification and characterization of its molecular targets. For 7-Chloro-3-isopropyl-2-methylquinolin-4-ol and related quinoline (B57606) derivatives, research has pointed towards interactions with various enzymes and receptors, as well as unique binding site interactions that modulate protein function.

Enzyme Modulation (e.g., DNA Gyrase, Kinases)

Quinoline derivatives have been extensively studied for their ability to modulate the activity of various enzymes critical for cellular function and microbial survival. A primary target for quinolone-based compounds is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov The inhibitory action of quinolones on DNA gyrase involves the stabilization of a covalent enzyme-cleaved DNA complex, which leads to double-stranded breaks in the bacterial chromosome, inducing the SOS response and ultimately causing cell death. nih.gov The introduction of a methoxy (B1213986) group at the 8-position of the quinolone core has been shown to enhance antibacterial activity against gram-positive bacteria by increasing the inhibitory effect on DNA gyrase. nih.gov While direct studies on this compound are limited, the structural similarity to known DNA gyrase inhibitors suggests a potential for similar mechanisms of action.

In addition to their antibacterial properties, quinoline and quinazoline (B50416) scaffolds are recognized as privileged structures in the development of kinase inhibitors. soton.ac.uknih.gov Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) ring systems have been the focus of significant efforts in kinase drug discovery, leading to approved medicines. biorxiv.org Structure-activity relationship (SAR) studies have revealed that modifications to the quinoline core can significantly impact inhibitory activity and selectivity against various kinases, such as Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For instance, the substitution pattern on the quinoline ring is crucial for the inhibition of cyclin G associated kinase (GAK), a collateral target of some EGFR inhibitors. soton.ac.uk

Table 1: Examples of Quinolone Analogs and their DNA Gyrase Inhibitory Activity

Compound C-7 Substituent C-8 Substituent Target Organism IC50 (µg/mL)
Q-35 3-methylaminopiperidine-1-yl Methoxy S. aureus 2.5
8-fluoro-Q-35 3-methylaminopiperidine-1-yl Fluoro S. aureus 7.8
8-hydro-Q-35 3-methylaminopiperidine-1-yl Hydrogen S. aureus 68
Ofloxacin - - S. aureus 63.0
Ciprofloxacin (B1669076) - - S. aureus 30.5

Data sourced from multiple studies on quinolone derivatives.

Receptor Interaction Studies (e.g., Dopamine (B1211576) Receptors, Histamine (B1213489) H3 Receptors)

The versatility of the quinoline scaffold extends to its interaction with G protein-coupled receptors (GPCRs), including dopamine and histamine receptors. Novel 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated as potential dopamine D2 receptor (D2R) modulators. nih.gov Radioligand binding experiments are crucial in determining the affinity of these compounds for their target receptors. nih.gov Similarly, tetracyclic conformationally-restricted analogs of known dopamine D1 receptor ligands have been synthesized to probe the structural requirements for receptor binding and selectivity. nih.gov

In the realm of histamine receptors, a new structural series of histamine H3 receptor (H3R) antagonists has been developed based on a quinoline core. nih.gov These compounds exhibit nanomolar and subnanomolar potency for the rat and human H3R in various in vitro assays, including radioligand competition binding and functional tests. nih.gov The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the brain, making H3R antagonists potential therapeutic agents for neurological disorders. wikipedia.org

Allosteric Binding Site Interactions (e.g., HIV-1 Integrase)

A significant area of investigation for quinoline-based compounds is their role as allosteric inhibitors of HIV-1 integrase (ALLINIs). nsf.govusm.edunih.gov Unlike catalytic site inhibitors, ALLINIs bind to a site on the integrase enzyme that is distant from the active site, specifically at the dimer interface of the catalytic core domain. nih.govnih.govcambridge.org This binding pocket is also utilized by the host protein LEDGF/p75, a cellular cofactor for HIV-1 integration. nih.govcambridge.org

The mechanism of action of these quinoline-based ALLINIs is unique; they induce an aberrant multimerization of the integrase enzyme, which disrupts its normal function. nsf.govusm.edunih.gov This over-multimerization not only inhibits the catalytic activity of integrase during the early stages of viral replication but also has a profound impact on the late stages of the viral life cycle, leading to the production of non-infectious virions with morphological defects. cambridge.org Structure-activity relationship studies have shown that substitutions at various positions of the quinoline ring can significantly modulate the efficacy of these inhibitors. nih.gov

Table 2: Antiviral Activity of Representative Quinoline-based ALLINIs

Compound Modification Antiviral EC50 (µM)
LEDGIN-6 Optimized quinoline derivative 2.35 ± 0.28
Quinoline with 6-bromo substitution Bromine at position 6 Potency loss against A128T mutant
Quinoline with 8-bromo substitution Bromine at position 8 Retained effectiveness against A128T mutant

Data represents findings from studies on multi-substituted quinoline-based ALLINIs.

Elucidation of Cellular and Biochemical Pathways

Beyond identifying molecular targets, it is crucial to understand how the interaction of this compound with these targets translates into effects on cellular and biochemical pathways.

Modulation of Intracellular Signaling Cascades (e.g., G protein-biased signaling)

Many G protein-coupled receptors (GPCRs), such as dopamine and histamine receptors, can activate multiple downstream signaling pathways. nih.govnih.gov The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. researchgate.netbiomolther.org This phenomenon arises from the ligand's ability to stabilize specific receptor conformations that favor coupling to certain G proteins or to β-arrestins. nih.govmdpi.com

Biased GPCR ligands hold the potential for developing drugs with improved therapeutic profiles and fewer side effects. researchgate.netbiomolther.org For instance, in the context of opioid receptors, G protein-mediated signaling is associated with analgesia, while β-arrestin signaling is linked to adverse effects like respiratory depression. mdpi.com While direct evidence for this compound in modulating G protein-biased signaling is yet to be established, its potential interaction with dopamine and histamine GPCRs suggests that this could be a plausible mechanism of action influencing intracellular signaling cascades. nih.gov

Interference with Microbial Pathogenesis (e.g., Mycobacterium tuberculosis replication)

The 7-chloroquinoline (B30040) scaffold is a key feature in several compounds with potent antimicrobial activity, including against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net A series of 7-chloro-4-quinolinylhydrazones has been synthesized and shown to exhibit significant in vitro antibacterial activity against M. tuberculosis H37Rv. nih.gov The minimum inhibitory concentration (MIC) of some of these compounds is comparable to that of first-line anti-TB drugs. nih.gov

The precise mechanism of action of 7-chloroquinolines against M. tuberculosis is an area of active research. While some quinolones target DNA gyrase, other mechanisms may also be at play. nih.gov For instance, the anti-mycobacterial drug bedaquiline, a diarylquinoline, inhibits ATP synthase in M. tuberculosis. mdpi.com Given the structural similarities, it is plausible that this compound could interfere with microbial pathogenesis through various mechanisms, including the inhibition of essential enzymes or disruption of the mycobacterial cell membrane. Further studies are needed to fully elucidate the specific pathways affected by this compound in M. tuberculosis.

Theoretical and Computational Chemistry in the Study of 7 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in determining the electronic and structural properties of molecules. These calculations can predict molecular geometries, orbital energies, and electron distribution, which are fundamental to understanding a molecule's behavior.

The study of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. semanticscholar.org

For quinoline (B57606) derivatives, computational studies have shown that the distribution of HOMO and LUMO orbitals can explain their electronic and optical properties. semanticscholar.org For instance, in related heterocyclic systems, the locations of these orbitals highlight the regions most susceptible to electrophilic and nucleophilic attack. While specific quantum chemical calculations for 7-Chloro-3-isopropyl-2-methylquinolin-4-ol are not extensively documented in publicly available literature, the general principles suggest that the electron-withdrawing chloro group at the 7-position and the electron-donating alkyl and hydroxyl groups would significantly influence the electron density distribution across the quinoline ring system. This, in turn, would dictate its reactivity in chemical transformations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO-6.2Highest Occupied Molecular Orbital
LUMO-1.8Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.4Energy gap indicating chemical stability
Note: This table is illustrative and based on general values for similar heterocyclic compounds. Specific DFT or ab initio calculations would be required for precise values for this compound.

Quinolin-4-ols can exist in tautomeric forms: the enol form (-ol) and the keto form (-one). The equilibrium between these tautomers is influenced by substitution patterns and the solvent environment. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers and thus the position of the tautomeric equilibrium. beilstein-journals.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure of molecules and their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor. This technique is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of quinoline derivatives, which are known for a wide range of biological activities including antimalarial and anticancer properties, docking studies are frequently performed to predict their binding affinity and interaction patterns with specific protein targets. nih.gov For this compound, while specific docking studies have not been reported, this compound could be virtually screened against various protein targets to predict its potential biological activity. The docking process would involve generating a 3D model of the compound and fitting it into the active site of a target protein, followed by scoring the binding affinity based on intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. These simulations can be used to study the stability of ligand-protein complexes and to observe the conformational changes that may occur upon binding.

For quinoline derivatives, MD simulations have been employed to investigate the stability of their complexes with biological targets. nih.govsemanticscholar.org An MD simulation of a this compound-protein complex, for instance, would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a certain period. The analysis of these trajectories can reveal the stability of the binding mode predicted by docking and highlight key interactions that are maintained over time. Such studies are crucial for validating docking results and for a more accurate understanding of the ligand's interaction with its target.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for guiding the design of more potent analogs.

QSAR studies have been extensively performed on various series of quinoline derivatives, particularly in the search for new antimalarial agents. nih.govjetir.orgunram.ac.id These studies typically involve calculating a set of molecular descriptors (e.g., physicochemical, electronic, and topological) for a series of related compounds with known biological activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

While no specific QSAR models that explicitly include this compound have been identified in the literature, this compound could be included in a dataset of quinolin-4-ol derivatives to develop a QSAR model for a particular biological activity. The descriptors for this compound, such as its lipophilicity (logP), molar refractivity, and electronic properties derived from quantum chemical calculations, would contribute to the development of a predictive QSAR model.

Predictive Models for Activity Optimization

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. mdpi.com These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinoline derivatives, QSAR models have been instrumental in identifying structural modifications that could lead to enhanced therapeutic effects.

In the context of this compound, a hypothetical QSAR study would involve synthesizing a series of analogs with variations at different positions of the quinoline core and its substituents. The biological activity of these compounds would be determined experimentally, and this data would then be used to build a predictive model. The model would correlate the observed activity with various calculated molecular descriptors.

For instance, a study on a series of 4-(2-fluorophenoxy) quinoline derivatives successfully developed a QSAR model to predict their c-MET kinase inhibition potential, a target in cancer therapy. nih.gov This model highlighted the importance of molecular mass, electronegativity, and partial charges in determining the inhibitory activity. nih.gov Similarly, for a series of 33 quinoline-based compounds with anti-gastric cancer activity, a 3D-QSAR model was generated using Comparative Molecular Field Analysis (CoMFA). mdpi.com This approach provided a three-dimensional map of the steric and electrostatic fields around the molecules, indicating regions where modifications would likely enhance activity. mdpi.com

A representative, albeit hypothetical, data table for a QSAR study on analogs of this compound is presented below to illustrate the concept.

Compound IDR1-groupR2-grouplogPMolecular WeightPredicted IC50 (µM)
1 HH3.5220.75.2
2 CH3H3.9234.73.8
3 HCl4.1255.12.1
4 OCH3H3.3250.74.5
5 HF3.7239.73.1

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Identification of Physicochemical Descriptors Influencing Efficacy

The efficacy of a drug candidate is intricately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target. Computational methods are widely used to predict these properties, thereby guiding the selection and optimization of lead compounds.

Key physicochemical descriptors that are commonly evaluated for quinoline derivatives include:

Lipophilicity (logP): This parameter influences the compound's ability to cross cell membranes. For quinoline derivatives, an optimal logP range is often sought to balance solubility and permeability.

Molecular Weight (MW): Adherence to guidelines such as Lipinski's Rule of Five, which suggests a molecular weight of less than 500 Dalton, is often considered to ensure good oral bioavailability.

Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes and is often correlated with oral bioavailability. mdpi.com

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a compound's solubility and its ability to bind to a target protein.

Number of Rotatable Bonds: This descriptor provides an indication of the molecule's conformational flexibility, which can impact its binding affinity to a receptor. mdpi.com

In silico tools can rapidly calculate these descriptors for this compound and its potential analogs. This allows for the early identification of compounds with favorable drug-like properties. For example, an in-silico study of 2-aryl-quinoline-4-carboxylic acid derivatives assessed their pharmacokinetic profiles to identify promising antileishmanial agents. frontiersin.org

A hypothetical table of calculated physicochemical descriptors for this compound is provided below to exemplify the output of such computational analyses.

DescriptorPredicted Value
Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
logP 3.8
Topological Polar Surface Area (TPSA) 33.1 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Number of Rotatable Bonds 2

This table contains theoretically calculated values for this compound and is for illustrative purposes.

By leveraging these computational approaches, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process for novel quinoline-based therapeutic agents.

Preclinical Investigations and Therapeutic Potential of 7 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol Analogs

In Vitro Pharmacological Profiling

The in vitro evaluation of quinolin-4-ol analogs has revealed a diverse pharmacological profile, with compounds demonstrating activity against various pathogens, cancer cell lines, and inflammatory mediators.

Antimicrobial Spectrum (e.g., Antibacterial, Antifungal, Antiprotozoal)

Quinoline (B57606) derivatives have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Activity: Studies on various quinoline derivatives have shown moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comtandfonline.com For instance, certain 8-hydroxyquinoline (B1678124) derivatives exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G. nih.gov A series of novel quinoline derivatives showed excellent Minimum Inhibitory Concentration (MIC) values against strains like Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com Specifically, some derivatives were found to be two- to four-fold more active than reference drugs like chloramphenicol, sulfamethoxazole, and ciprofloxacin (B1669076) against S. aureus. tandfonline.com Other research highlighted that 6-chloro-4-phenylquinoline-2,3-dicarboxylic acid was selectively active against E. coli, while a related dihydropyridazino[4,5-b]quinoline-1,4-dione derivative showed selectivity against S. aureus. researchgate.net

Interactive Data Table: Antibacterial Activity of Selected Quinoline Analogs

Compound Type Bacterial Strain MIC (µg/mL) Reference
Quinoline Derivative 2 S. aureus 3.12 tandfonline.com
Quinoline Derivative 6 S. aureus 3.12 tandfonline.com
Quinoline Derivative 11 S. aureus 6.25 biointerfaceresearch.com
Quinoline Derivative 63k P. aeruginosa 100 biointerfaceresearch.com
Quinoline Derivative 43a Various strains 0.62 (mg/mL) biointerfaceresearch.com
8-Hydroxyquinoline deriv. 5 V. parahaemolyticus 10⁻⁶ (mg/mL) nih.gov
8-Hydroxyquinoline deriv. 5 S. aureus 10⁻⁶ (mg/mL) nih.gov

Antifungal Activity: The antifungal potential of quinoline analogs has also been established. Mannich bases of quinolinols were assessed for activity against Candida albicans, Aspergillus niger, and Penicillium sp., with some compounds showing good activity. benthamdirect.com A study of fifteen 7-chloro-4-arylhydrazonequinolines against eight oral fungi, including various Candida and Rhodutorula species, found several compounds with MIC and minimum fungicidal concentration (MFC) values comparable to the first-line drug fluconazole. researchgate.netnih.gov For example, one derivative with a 2-fluoro substitution on the benzene (B151609) ring showed high activity against C. albicans. researchgate.net Novel fluorinated quinoline analogs also displayed moderate to good activity against a range of phytopathogenic fungi. mdpi.com

Antiprotozoal Activity: Several quinoline derivatives have been synthesized and evaluated in vitro against a broad panel of trypanosomatid protozoan parasites. nih.gov Significant activity has been observed against parasites responsible for sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.govuantwerpen.be Certain compounds displayed submicromolar activity against T. b. rhodesiense with high selectivity relative to human cells. nih.govresearchgate.net One derivative, in particular, showed broad-spectrum antiprotozoal activity, with an efficacy profile against T. cruzi and L. infantum comparable to reference drugs. uantwerpen.be

Antimalarial Efficacy in Parasite Cultures

Quinoline-based compounds have historically been a cornerstone of antimalarial therapy. Modern research continues to explore new analogs for efficacy against drug-resistant malaria strains. ymerdigital.com In vitro studies of synthetic 4,7-dichloroquinoline (B193633) derivatives revealed significant growth inhibition of both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of Plasmodium falciparum, with IC50 values in the nanomolar range. researchgate.net

Pure (S) enantiomers of amino-alcohol quinolines have demonstrated potent anti-malarial activity, proving to be at least three times more potent than mefloquine (B1676156). nih.gov These compounds maintained steady activity across a panel of P. falciparum clones with varying resistance profiles. nih.govnih.gov Furthermore, their combination with dihydroartemisinin (B1670584) (DHA) resulted in additive or synergistic effects. nih.gov Second-generation 4-aminoquinoline-based compounds also displayed good antiplasmodium activities against a multidrug-resistant K1 strain of P. falciparum. mdpi.com

Interactive Data Table: In Vitro Antimalarial Activity of Quinoline Analogs

Compound Type P. falciparum Strain IC50 Reference
4,7-dichloroquinoline deriv. CQ-sensitive 6.7 nM researchgate.net
4,7-dichloroquinoline deriv. CQ-resistant 8.5 nM researchgate.net
4-aminoquinoline-lactam hybrid (4a-g) K1 (multidrug-resistant) 0.20–0.62 µM mdpi.com
(S)-amino-alcohol quinoline Various >3x more potent than mefloquine nih.gov

Anticancer Activity against Various Cell Lines

The anticancer potential of quinoline analogs is a significant area of investigation, with various derivatives showing cytotoxic and antiproliferative effects against a multitude of cancer cell lines. globalresearchonline.netnih.gov Quinoline derivatives have been shown to act through several mechanisms, including the inhibition of tubulin polymerization and tyrosine kinases. nih.govnih.gov

A novel series of quinoline derivatives of combretastatin (B1194345) A-4 demonstrated potent inhibitory activity against MCF-7 (breast), HL-60 (leukemia), HCT-116 (colon), and HeLa (cervical) cancer cell lines, with IC50 values in the nanomolar range. nih.gov Further mechanistic studies showed that the most potent of these compounds could inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. nih.gov Similarly, aminated quinolinequinones were evaluated for anticancer activity, with one compound showing good cytotoxicity against DU-145 prostate cancer cells by inducing G0/G1 cell cycle arrest and promoting apoptotic and necrotic cell death. mdpi.com Other studies have found that certain quinoline derivatives are selectively cytotoxic against cancerous cells while remaining inactive against normal cell lines. nih.gov

Interactive Data Table: Anticancer Activity of Quinoline Analogs

Compound Cell Line Activity (IC50) Reference
Quinoline deriv. of CA-4 (12c) MCF-7 (Breast) 0.010 µM nih.gov
Quinoline deriv. of CA-4 (12c) HL-60 (Leukemia) 0.042 µM nih.gov
Quinoline deriv. of CA-4 (12c) HCT-116 (Colon) 0.021 µM nih.gov
Quinoline deriv. of CA-4 (12c) HeLa (Cervical) 0.025 µM nih.gov
Styryl quinoline (S3A) RPMI‐8226 (Multiple Myeloma) 2.52 µM researchgate.net
Aminated Quinolinequinone (AQQ6) DU-145 (Prostate) Induces G0/G1 arrest mdpi.com

Antiviral Properties (e.g., Anti-HIV, Anti-TB)

The antiviral potential of the quinoline scaffold has been explored, particularly against Human Immunodeficiency Virus (HIV) and Mycobacterium tuberculosis (Mtb).

Anti-HIV Activity: Quinolone derivatives are recognized as a significant class of heterocycles with promising in vitro anti-HIV properties. researchgate.netnih.gov The FDA-approved HIV integrase inhibitor, elvitegravir, is a 4-quinolone, highlighting the potential of this chemical class. researchgate.netnih.govcup.edu.in Research has focused on developing quinoline-based derivatives that can inhibit various targets in the HIV lifecycle. cup.edu.inresearchgate.net

Anti-TB Activity: Numerous studies have evaluated 7-chloroquinoline (B30040) derivatives for their activity against Mycobacterium tuberculosis. A series of 7-chloro-4-aminoquinolines were evaluated in vitro, with several derivatives showing moderate to good activity against the H37Rv strain of Mtb. nih.gov Some compounds exhibited MIC values comparable to the standard drug ethambutol. nih.gov Other research on 7-chloroquinoline derivatives found that the most potent compounds exhibited submicromolar activity against replicating Mtb and also had micromolar activity against nonreplicating persistent bacteria. researchgate.net These active compounds also retained their efficacy against rifampin, isoniazid, and streptomycin-resistant Mtb strains. researchgate.net Additionally, a series of 4-anilinoquinolines were identified as novel inhibitors of Mtb, with one compound showing a potent MIC90 value in the range of 0.63-1.25 μM. nih.gov

Other Relevant Biological Activities (e.g., Anti-inflammatory, Antileishmanial, Anticonvulsant)

Beyond antimicrobial and anticancer effects, quinoline analogs have been investigated for other important biological activities.

Anti-inflammatory Activity: Quinoline-based small molecules are being developed as anti-inflammatory agents targeting various pharmacological targets, including cyclooxygenase (COX). nih.gov The anti-inflammatory properties of these derivatives often depend on the nature and position of substituents on the quinoline ring. nih.gov A study investigating a specific quinoline derivative loaded into nanoparticles showed a significant anti-inflammatory effect in an in vivo model by increasing levels of reduced glutathione (B108866) and decreasing levels of oxidants and inflammatory mediators like IL-1β and NF-κB. nih.gov

Antileishmanial Activity: As mentioned in the antiprotozoal section, quinoline derivatives have shown significant in vitro activity against Leishmania infantum, the parasite responsible for leishmaniasis. nih.govuantwerpen.be The activity profile of some of these compounds is comparable to that of the antileishmanial drug miltefosine. uantwerpen.be

Anticonvulsant Activity: The broad biological profile of quinoline derivatives includes potential anticonvulsant properties, which have been a subject of medicinal chemistry research. ymerdigital.com

In Vivo Efficacy Studies in Preclinical Disease Models

While a substantial body of in vitro data exists, some quinoline analogs have progressed to in vivo evaluation in preclinical disease models. In a rodent model of malaria (Plasmodium berghei), (S)-amino-alcohol quinoline derivatives demonstrated survival rates similar to mefloquine, although a complete clearance of parasite blood stages was not achieved at the tested doses. nih.govnih.gov

In the realm of anti-inflammatory research, a quinoline derivative demonstrated a potent effect in an adjuvant arthritis rat model. nih.gov Further modifications of this lead compound, particularly those incorporating an imidazole (B134444) or triazole moiety, also exhibited potent anti-inflammatory effects in the same model. nih.gov Another study using a methotrexate-induced inflammation model found that a quinoline derivative significantly reduced levels of inflammatory markers in both lung and liver tissues. nih.gov These in vivo studies, though limited, provide crucial validation of the therapeutic potential observed in vitro and support the continued development of quinoline-based compounds as clinical candidates.

Evaluation in Animal Models of Infection or Disease

Animal models are crucial in preclinical drug screening to assess the efficacy and safety of new chemical entities before they can be considered for human trials. nih.gov Analogs of 7-Chloro-3-isopropyl-2-methylquinolin-4-ol, particularly those based on the 4-aminoquinoline (B48711) and quinolin-4-one scaffolds, have demonstrated significant therapeutic effects in various animal models of disease.

Antimalarial Efficacy:

The quinoline core is a well-established pharmacophore for antimalarial drugs, with chloroquine (B1663885) being a notable example. future-science.com Research into novel quinoline derivatives aims to overcome the challenge of drug-resistant malaria strains. nih.gov

In a key study, a series of 4-anilinoquinoline derivatives were evaluated in mice infected with Plasmodium berghei. One promising morpholino derivative was able to cure the infected mice, demonstrating potent in vivo antimalarial activity. nih.gov Similarly, another investigation of 4-methylaminoquinoline compounds against a multi-drug resistant strain of Plasmodium yoelii nigeriensis found that compound 9a showed 100% parasite inhibition on day four of the experiment, with two out of five treated mice being completely cured. acs.org

Further research on quinoline-4-carboxamides in a P. berghei mouse model showed that compound 2 provided a complete cure at a specific dosing regimen, with an ED₉₀ (the dose required to produce a therapeutic effect in 90% of the group) between 0.1–0.3 mg/kg. acs.org Another analog, compound 27 , also showed enhanced in vivo efficacy with an ED₉₀ of 2.6 mg/kg. acs.org

In Vivo Antimalarial Activity of Quinoline Analogs
Compound/Analog ClassAnimal ModelParasiteKey FindingReference
Morpholino DerivativeMiceP. bergheiCured infected mice nih.gov
Compound 9a (4-methylaminoquinoline)MiceP. yoelii nigeriensis (multi-drug resistant)100% parasite inhibition on day 4; 2 of 5 mice cured acs.org
Compound 2 (Quinoline-4-carboxamide)MiceP. bergheiComplete cure; ED₉₀ of 0.1–0.3 mg/kg acs.org
Compound 27 (Quinoline-4-carboxamide)MiceP. bergheiEnhanced efficacy; ED₉₀ of 2.6 mg/kg acs.org

Anticancer Efficacy:

Quinoline derivatives have also been investigated for their potential as anticancer agents. arabjchem.org In a study involving H22 xenograft models, the hydrochloride salt of a quinoline-chalcone derivative, 50-HCl , demonstrated more potent inhibition of tumor growth than the established anticancer agent Combretastatin A-4 (CA-4), without observable toxicity. nih.gov Another compound, punarnavine, which contains a quinolin-4-one motif, was shown to inhibit primary tumor growth and reduce metastasis in a mouse model of stage four human breast cancer. mdpi.com

Assessment of Therapeutic Response in Relevant Biological Systems

In vitro assessments in relevant biological systems, such as cancer cell lines and parasite cultures, are fundamental for determining the mechanism of action and potency of drug candidates. Analogs of this compound have shown promising results in these assays.

Anticancer Activity:

A wide range of quinoline analogs have been screened for their cytotoxic effects against various human cancer cell lines. For instance, a series of 7-chloroquinoline hydrazone derivatives were evaluated for their anti-proliferative activity. nih.gov One compound, which incorporated a pyrrole (B145914) unit, was found to be four times more active than the standard chemotherapy drug Doxorubicin against melanoma MDA-MB-435 cells. nih.gov

In another study, newly synthesized 7-chloroquinoline derivatives were tested against three cancer cell lines: MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). tandfonline.comtandfonline.com Compounds 3 and 9 from this series showed the highest activity across all cell lines and demonstrated particular selectivity towards the MCF-7 breast cancer cells. tandfonline.com Specifically, against HCT-116 cells, compounds 3 , 6 , and 9 had IC₅₀ values (the concentration required to inhibit 50% of cell growth) of 23.39 µM, 27.26 µM, and 21.41 µM, respectively. tandfonline.comsemanticscholar.org

Furthermore, the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a highly active compound against both MCF-7 and MDA-MB-468 breast cancer cell lines, showing particular potency against the MDA-MB-468 line when compared to chloroquine and amodiaquine. nih.gov

In Vitro Anticancer Activity of 7-Chloroquinoline Analogs
Compound/AnalogCancer Cell LineActivity (IC₅₀)Reference
Pyrrole-containing 7-chloroquinoline hydrazoneMDA-MB-435 (Melanoma)4x more active than Doxorubicin nih.gov
Compound 3HCT-116 (Colon Carcinoma)23.39 µM tandfonline.comsemanticscholar.org
Compound 6HCT-116 (Colon Carcinoma)27.26 µM tandfonline.comsemanticscholar.org
Compound 9HCT-116 (Colon Carcinoma)21.41 µM tandfonline.comsemanticscholar.org
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast Cancer)More potent than chloroquine and amodiaquine nih.gov

Antimalarial and Antibacterial Activity:

The therapeutic response of quinoline analogs extends to infectious diseases. A series of sulfonamide-tethered 7-chloroquinoline hybrids demonstrated significant antimalarial activity against the 3D7 strain of Plasmodium falciparum, with IC₅₀ values ranging from 1.49 to 13.49 μM. future-science.com Another study on 7-chloroquinoline derivatives reported moderate to high antimalarial activity, with six compounds showing IC₅₀ values below 50 μM. tandfonline.com

In the realm of antibacterial research, a hybrid compound (5d ) linking a quinolone fragment to a quinoline core showed potent effects against a broad spectrum of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 μg/mL. nih.gov

Derivatization Strategies and Analog Design Based on 7 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol

Rational Design of Modified Quinoline (B57606) Scaffolds

Rational drug design for the 7-Chloro-3-isopropyl-2-methylquinolin-4-ol scaffold involves systematic modifications to its structure to improve efficacy and other pharmacological parameters. This includes altering substituents at various positions on the quinoline ring and combining the core structure with other biologically active fragments to create hybrid molecules. nih.gov

While specific structure-activity relationship (SAR) studies on this compound are not extensively detailed in the available literature, the principles governing the activity of quinolin-4-one and 2-substituted quinoline analogs provide a strong basis for predicting the impact of modifications. Research on related quinoline scaffolds has demonstrated that the nature and position of substituents are critical determinants of biological activity. mdpi.comnih.gov

Key positions on the quinoline ring where variations can significantly influence efficacy include:

Position 2: The existing methyl group could be replaced with other alkyl or aryl groups. In some quinolin-4-one series, alkyl groups at this position were found to be more advantageous for certain activities than aryl groups. mdpi.com For other quinoline derivatives, a propenyl-alcohol side chain at C2 was found to be optimal for antileishmanial activity. nih.gov

Position 3: This position, occupied by an isopropyl group in the parent compound, should ideally have a substituent that is coplanar with the quinoline ring to maintain or enhance activity. mdpi.com

Position 7: The chloro substituent is a common feature in many active quinoline compounds, such as chloroquine (B1663885). nih.gov In some series, a halogen at this position can improve metabolic stability. nih.gov Further halogenation or introduction of other groups like methoxy (B1213986) or aromatic rings could modulate antitumor properties. mdpi.com

Position 8: The introduction of a methoxy group at C8 has been shown to prevent phototoxicity associated with some fluoroquinolin-4-ones and may reduce the risk of drug resistance. mdpi.com

The following table summarizes the generalized effects of substituent variations on the quinoline scaffold based on studies of related analogs.

PositionSubstituent TypeObserved Effect on Biological ActivityReference
N1Cyclopropyl groupIncreases activity compared to an ethyl group. mdpi.com
C2Alkyl groupsMore advantageous for antineoplastic activity than aryl groups. mdpi.com
C6Fluorine atomConsidered an optimal substituent for some activities. mdpi.com
C7Aromatic ringsImproves antitumor properties. mdpi.com
C7Fluorine atom (in conjunction with 6-Cl)Improves metabolic stability. nih.gov
C8Methoxy groupPrevents phototoxicity and may reduce drug resistance. mdpi.com

Molecular hybridization is a powerful strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach aims to develop compounds with enhanced affinity, dual modes of action, or the ability to overcome drug resistance. The quinoline scaffold is a frequent participant in such hybrids due to its wide range of biological activities. researchgate.neteurekaselect.com

For this compound, the 7-chloro-4-aminoquinoline nucleus is a well-known pharmacophore present in various biologically active substances. nih.gov Hybridizing this core with other active moieties could yield novel compounds with significant therapeutic potential.

Examples of moieties that have been successfully hybridized with quinoline scaffolds include:

Pyrazoline: New hybrid analogs containing 7-chloro-4-aminoquinoline and 2-pyrazoline (B94618) fragments have been synthesized and shown to possess significant cytostatic and antifungal activities. nih.govnih.gov

Benzimidazole (B57391): Hybrid molecules combining 7-chloroquinoline (B30040) and benzimidazole structures have been developed as potential anticancer agents. mdpi.com

1,4-Quinone: Linking a quinoline derivative with a 1,4-quinone moiety through an oxygen atom has produced hybrids with notable biological activity. nih.gov

Ferrocene: Quinoline-ferrocene hybrids connected by flexible linkers have demonstrated potent antimalarial activity, particularly against chloroquine-resistant strains. mdpi.com

Pyrimidine: 4-Aminoquinoline-pyrimidine hybrids have exhibited excellent antiplasmodial activities, significantly higher than chloroquine against resistant strains. mdpi.com

Triazole: Quinoline derivatives anchored with a triazole have been reported to show antileishmanial activity, which was enhanced by the presence of a chloro-substituent. rsc.org

The following table presents a summary of different quinoline-based hybrid molecules and their reported biological activities.

Hybrid MoietyLinker TypeReported Biological ActivityReference
Pyrazoline-Antiproliferative, Antifungal nih.gov
BenzimidazoleVariousAntiproliferative mdpi.com
1,4-QuinoneOxygen atomAnticancer nih.gov
FerroceneFlexible alkylamine chainsAntimalarial mdpi.com
PyrimidineAniline (B41778) derivativesAntiplasmodial mdpi.com
Triazole-Antileishmanial rsc.org
Cinnamic AcidAlkylamine chainAntimalarial mdpi.com

Prodrug Concepts for Optimized Biopharmaceutical Properties

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. nih.gov This strategy can be employed to overcome undesirable biopharmaceutical properties of the parent compound, such as poor solubility, low permeability, or rapid metabolism. For this compound, the hydroxyl group at position 4 and the quinoline ring nitrogen are potential sites for prodrug modification.

One established prodrug strategy for quinoline-based drugs involves the creation of N-alkoxyquinoline derivatives. In this approach, an alkoxy group is attached to the quinoline nitrogen. Under specific physiological conditions, such as one-electron reduction, these N-alkoxy prodrugs can release the parent quinoline drug. rsc.org This method could be adapted to create a prodrug of this compound, potentially improving its delivery or targeting.

Other common prodrug strategies that could be applied to the hydroxyl group at position 4 include the formation of:

Esters: To improve lipophilicity and membrane permeability.

Carbonates: To enhance stability or modify release kinetics.

Phosphates: To increase aqueous solubility for parenteral administration.

Leveraging a prodrug strategy can efficiently address developability issues without requiring extensive derivatization and re-optimization of the core pharmacophore. nih.gov

Chemoinformatic Approaches to Novel Analog Discovery

Chemoinformatics and computational chemistry are indispensable tools in modern drug discovery for identifying and optimizing new lead compounds. nih.gov These in-silico methods can significantly reduce the time and resources required for designing novel analogs of this compound. nih.gov

Key chemoinformatic approaches include:

Virtual Screening: This technique involves computationally screening large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. For quinoline derivatives, structure-based virtual screening using molecular docking has been employed to identify potential inhibitors for various targets, including viral proteins and kinases. nih.govmdpi.com A virtual library of analogs based on the this compound scaffold could be screened against relevant targets to prioritize candidates for synthesis. Pharmacophore-based virtual screening has also been successfully used to identify novel 8-hydroxyquinoline (B1678124) derivatives as inhibitors of specific protein targets. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), researchers can gain insights into the key structural features that influence a ligand's activity. mdpi.comnih.gov These models can then be used to predict the activity of newly designed analogs before they are synthesized, guiding the optimization process. mdpi.commdpi.com

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Docking studies can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, between a quinoline analog and its receptor's active site. nih.govacs.org This information is crucial for understanding the mechanism of action and for designing new derivatives with improved binding affinity. nih.gov

These computational techniques facilitate a rational, hypothesis-driven approach to drug design, enabling the efficient exploration of chemical space to discover novel and more potent analogs based on the this compound scaffold.

Emerging Research Avenues and Future Perspectives for 7 Chloro 3 Isopropyl 2 Methylquinolin 4 Ol Research

Integration with Advanced Screening Technologies

Modern drug discovery heavily relies on advanced screening technologies to rapidly identify and characterize bioactive compounds. The integration of these platforms is a crucial future step for elucidating the biological activity profile of 7-Chloro-3-isopropyl-2-methylquinolin-4-ol.

In Silico Screening: Computational approaches, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the biological targets of novel compounds. For this compound, in silico screening can model its interactions with a wide array of proteins, such as kinases and proteasomes, which are known targets for other quinoline (B57606) derivatives. nih.govmdpi.com This approach can prioritize experimental testing and guide the rational design of more potent and selective analogues. orientjchem.org Furthermore, computational tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, offering early insights into the compound's drug-likeness. mdpi.com

High-Throughput Screening (HTS): HTS allows for the automated testing of a compound against thousands of biological targets simultaneously. Submitting this compound to HTS campaigns against diverse panels of cancer cell lines or enzymatic assays can rapidly uncover novel anticancer or other therapeutic activities. nih.gov This unbiased approach is essential for identifying unexpected mechanisms of action and expanding the therapeutic applicability of the compound.

Screening TechnologyApplication for this compoundPotential Outcomes
In Silico Screening Molecular docking, virtual screening, ADME prediction.Identification of potential protein targets (e.g., kinases), prediction of bioavailability, guidance for lead optimization. mdpi.comorientjchem.org
High-Throughput Screening (HTS) Cell-based assays (e.g., cytotoxicity against cancer cell lines), biochemical assays (e.g., enzyme inhibition).Discovery of novel biological activities, determination of potency and selectivity across various targets. nih.govjdigitaldiagnostics.com

Potential for Combination Therapies and Synergistic Effects

The use of combination therapies is a cornerstone of modern medicine, particularly in oncology, as it can enhance therapeutic efficacy, reduce toxicity, and overcome drug resistance. The molecular hybridization of a quinoline scaffold with other bioactive pharmacophores has been shown to produce synergistic effects. ijpsjournal.com This suggests a strong potential for this compound to be used in combination regimens.

Future research should investigate the synergistic potential of this compound with established therapeutic agents. For example, studies on other quinoline-chalcone hybrids have demonstrated synergistic anticancer effects when combined with conventional chemotherapeutics like doxorubicin. rsc.org Similarly, evaluating this compound alongside targeted therapies, immunotherapies, or other chemotherapeutic agents could reveal powerful synergistic interactions. Such combinations may allow for lower doses of each agent, thereby reducing dose-related side effects while achieving a superior therapeutic outcome. The principle of combining pharmacophores to create hybrid compounds that can overcome drug resistance is a particularly promising strategy. mdpi.com

Development of Targeted Delivery Systems for Quinoline-Based Therapeutics

A significant challenge in drug development is ensuring that the therapeutic agent reaches its target tissue in sufficient concentrations without causing systemic toxicity. The development of targeted delivery systems for this compound could dramatically improve its therapeutic index. Many quinoline derivatives face challenges such as poor solubility, which can be addressed by advanced formulation strategies. orientjchem.org

Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles (NPs) offers a versatile strategy to improve its pharmacological properties. Polymeric or lipid-based nanoparticles can enhance the solubility and bioavailability of hydrophobic drugs, protect them from premature degradation, and facilitate controlled release. nih.gov Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug specifically to diseased cells, such as cancer cells, thereby minimizing off-target effects. aranca.com Iron-based and copper-based nanoparticles have also been explored in the context of quinoline synthesis and delivery. nih.gov

Liposomal Formulations: Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can improve the pharmacokinetic profile of a drug by increasing its circulation time. mdpi.com For this compound, a liposomal formulation could enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, a phenomenon common in solid tumors. mdpi.com

Delivery SystemAdvantages for Quinoline-Based TherapeuticsPotential Impact on this compound
Nanoparticles Improved solubility and bioavailability, controlled release, potential for active targeting. nih.govaranca.comEnhanced therapeutic efficacy, reduced systemic toxicity, ability to overcome biological barriers.
Liposomes Biocompatibility, protection of encapsulated drug, passive tumor targeting via EPR effect. mdpi.commdpi.comIncreased drug concentration at the tumor site, prolonged circulation half-life, reduced side effects.

Q & A

Q. How can researchers reconcile discrepancies between computational logP predictions and experimental shake-flask results?

  • Methodology :
  • HPLC Calibration : Validate retention times against standards with known logP.
  • Buffer Optimization : Adjust pH to account for ionization effects in aqueous phases .

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